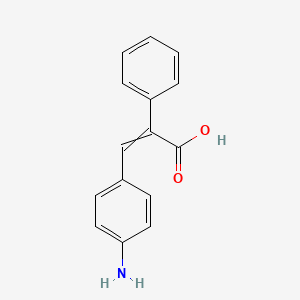

(2E)-3-(4-Aminophenyl)-2-phenylacrylic acid

説明

Chemical Identity and Nomenclature

4-Aminocinnamic acid represents a unique aromatic amino acid derivative characterized by its distinctive molecular structure and chemical properties. The compound possesses the molecular formula C₉H₉NO₂ with a molecular weight of 163.17 grams per mole. The systematic International Union of Pure and Applied Chemistry name for this compound is (E)-3-(4-aminophenyl)prop-2-enoic acid, reflecting its stereochemical configuration and structural arrangement.

The compound exists under multiple Chemical Abstracts Service registry numbers, including 17570-30-8 and 2393-18-2, which correspond to different stereoisomeric forms or registration histories. The molecular structure features a para-aminophenyl group connected to an acrylic acid moiety through a double bond in the E configuration, as indicated by the SMILES notation C1=CC(=CC=C1/C=C/C(=O)O)N. The compound's International Chemical Identifier Key is JOLPMPPNHIACPD-ZZXKWVIFSA-N, providing a unique digital fingerprint for database searches and chemical informatics applications.

Alternative nomenclature systems have designated this compound with various synonyms, including p-aminocinnamic acid, 3-(4-aminophenyl)acrylic acid, and trans-4-aminocinnamic acid. The compound's physical properties include a melting point of 170°C and appearance as a crystalline powder ranging from light yellow to brown to dark green in color. The molecular structure exhibits a planar configuration due to the conjugated system extending from the aromatic ring through the double bond to the carboxylic acid group.

Historical Development and Discovery

The development of 4-aminocinnamic acid has evolved significantly over the past several decades, with early research focusing on its synthesis and characterization as part of broader cinnamic acid derivative studies. Traditional synthetic approaches initially relied on conventional organic chemistry methods, but recent advances have introduced biotechnological production pathways that represent a paradigm shift in the compound's manufacturing.

The biotechnological breakthrough in 4-aminocinnamic acid production emerged from research into enzymatic conversion processes utilizing ammonia lyase enzymes. Scientists developed specialized methods employing 4-aminophenylalanine ammonia lyase to convert 4-aminophenylalanine as a substrate into 4-aminocinnamic acid with remarkable efficiency. This enzymatic approach demonstrated significantly higher activity compared to traditional methods, with some enzyme variants showing approximately eight-fold increased activity compared to reference enzymes derived from Arabidopsis thaliana.

Research conducted in the early 2010s established industrial-scale production capabilities, with scientists achieving production levels on the order of several grams per liter through optimized biotechnological processes. The development of recombinant bacterial systems, particularly utilizing Escherichia coli as a host organism, enabled large-scale fermentation and purification of 4-aminocinnamic acid for industrial applications. These advances represented a crucial step toward establishing sustainable production methods for this valuable chemical intermediate.

The historical trajectory of 4-aminocinnamic acid research has been closely linked to the broader development of renewable chemical feedstocks and bio-based materials. Scientists recognized the compound's potential as a building block for high-performance polymers derived from renewable sources, driving continued research into efficient production methods and novel applications.

Significance in Organic and Polymer Chemistry

4-Aminocinnamic acid occupies a central position in contemporary organic and polymer chemistry due to its unique structural features and reactivity profile. The compound serves as a versatile building block for synthesizing high-performance materials, particularly in the development of heat-resistant and ultraviolet-degradable biopolyamides. The presence of both amino and carboxylic acid functional groups, combined with the conjugated aromatic system, provides multiple reactive sites for polymerization and chemical modification reactions.

In polymer chemistry applications, 4-aminocinnamic acid has demonstrated exceptional utility in producing ultra-high performance bioplastics with remarkable thermal properties. Polyamides synthesized from this compound exhibit ten percent weight loss temperatures exceeding 394°C and glass transition temperatures reaching 240°C, representing some of the highest thermal performance values reported for bio-based plastics. These thermal properties make 4-aminocinnamic acid-derived polymers suitable for demanding engineering applications previously dominated by petroleum-based materials.

The compound's photochemical properties have opened additional avenues for polymer applications, particularly in the development of photodimeric structures. Research has shown that 4-aminocinnamic acid can undergo photodimerization reactions to produce aromatic diamines suitable for polyimide synthesis. These biobased polyimides exhibit ultrahigh thermal resistance with ten percent weight loss temperatures exceeding 425°C and glass transition temperatures above 350°C, establishing new benchmarks for sustainable high-performance materials.

Furthermore, 4-aminocinnamic acid derivatives have found applications in specialized polymer systems designed for environmental remediation. Quaternized derivatives of the compound have been incorporated into cationic biopolyamides capable of anion-exchange processes, demonstrating effectiveness in removing ionic pollutants such as iodide from aqueous solutions. These materials achieve greater than 99% utilization of renewable sources while maintaining excellent thermal properties and functional performance.

The compound's significance extends to its role as a platform chemical for accessing diverse molecular architectures through controlled chemical modifications. The amino group can be functionalized through various organic transformations, while the carboxylic acid moiety provides opportunities for esterification, amidation, and other coupling reactions. The conjugated system enables participation in various addition and cycloaddition reactions, expanding the scope of accessible chemical structures and functional materials.

特性

IUPAC Name |

3-(4-aminophenyl)-2-phenylprop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c16-13-8-6-11(7-9-13)10-14(15(17)18)12-4-2-1-3-5-12/h1-10H,16H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUNKSIZZYOCSGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351266 | |

| Record name | 3-(4-aminophenyl)-2-phenylprop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52873-63-9 | |

| Record name | 3-(4-aminophenyl)-2-phenylprop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reduction of Nitro to Amino Group: Catalytic Hydrogenation

One of the most reliable and widely used methods to convert the 4-nitrophenyl intermediate to the 4-aminophenyl compound is catalytic hydrogenation. This method employs hydrogen gas in the presence of a metal catalyst, usually palladium on activated carbon.

Process Details:

- The nitro compound is suspended in a solvent system with a high water content (greater than 50%), often pure water or a water-miscible solvent mixture (e.g., methanol, ethanol, tetrahydrofuran) to facilitate the reaction.

- The reaction is conducted in a pressure vessel (e.g., Parr reactor) under hydrogen pressure ranging from 1 to 200 bar, preferably 5 to 10 bar.

- Temperature is maintained between 50 and 150 °C, with 70 to 100 °C being optimal.

- The catalyst typically contains metals such as Pd, Pt, or Ni supported on activated carbon.

- Reaction times are generally 1.5 to 2 hours, monitored by conversion controls.

- After completion, the reaction mixture is cooled, depressurized, and filtered to remove the catalyst.

- The product is extracted using organic solvents like ethyl acetate, followed by phase separation and concentration to isolate the amino compound.

| Parameter | Typical Conditions |

|---|---|

| Solvent | Water or water/miscible solvent mixture |

| Catalyst | Palladium on activated carbon (5%) |

| Hydrogen Pressure | 5–10 bar |

| Temperature | 70–100 °C |

| Reaction Time | 1.5–2 hours |

| Product Isolation | Filtration, extraction with ethyl acetate |

This method is efficient, scalable, and yields high-purity (2E)-3-(4-aminophenyl)-2-phenylacrylic acid suitable for further applications.

Alternative Chemical Reduction Methods

Besides catalytic hydrogenation, chemical reduction methods using agents such as tin(II) chloride, iron powder in acidic media, or other hydride donors can be employed. However, these methods often require careful control of reaction conditions to avoid over-reduction or side reactions.

Synthesis of the Phenylacrylic Acid Backbone

The phenylacrylic acid moiety is typically constructed via condensation reactions such as the Knoevenagel condensation between aromatic aldehydes and phenylacetic acid derivatives or their esters. This step forms the α,β-unsaturated acid framework with the nitro-substituted aromatic ring.

A representative procedure includes:

- Reaction of 4-nitrobenzaldehyde with phenylacetic acid derivatives in the presence of a base (e.g., potassium tert-butoxide) in an organic solvent like dichloromethane or tetrahydrofuran.

- Control of temperature (0–5 °C) to maintain stereochemistry and prevent side reactions.

- Work-up involving aqueous washes, filtration, and solvent evaporation under reduced pressure.

Purification and Characterization

Purification of the final amino compound is critical to remove residual catalysts, unreacted starting materials, and side products. Common techniques include:

- Filtration to remove solid catalysts.

- Extraction with organic solvents such as ethyl acetate.

- Crystallization or precipitation from suitable solvents.

- Chromatographic methods (used sparingly due to scalability concerns).

Characterization is performed using PXRD (Powder X-ray Diffraction), IR spectroscopy, and other analytical methods to confirm compound purity and identity.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Purpose/Outcome |

|---|---|---|

| 1. Formation of nitro intermediate | Condensation of 4-nitrobenzaldehyde with phenylacetic acid derivative; base catalyst; low temperature | Formation of 3-(4-nitrophenyl)-2-phenylacrylic acid intermediate |

| 2. Catalytic hydrogenation | Pd/C catalyst, H2 gas (5–10 bar), water solvent, 70–100 °C, 1.5–2 h | Reduction of nitro group to amino group |

| 3. Filtration and extraction | Filtration to remove catalyst, extraction with ethyl acetate | Isolation of crude amino compound |

| 4. Purification | Crystallization, washing, drying | High purity this compound |

Research Findings and Industrial Relevance

- The catalytic hydrogenation method is preferred industrially due to its mild conditions, high selectivity, and scalability.

- Avoidance of laborious chromatographic purification steps enhances commercial viability.

- The use of water or water-rich solvent systems improves environmental compatibility.

- Control of stereochemistry and purity is critical for applications in pharmaceuticals and materials science.

- Recent patents and research emphasize improved processes to maximize yield and reduce impurities, such as optimized base selection during condensation and improved catalyst recovery.

化学反応の分析

Types of Reactions

(2E)-3-(4-Aminophenyl)-2-phenylacrylic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions involving the amino group.

Major Products Formed

Oxidation: Formation of (2E)-3-(4-Nitrophenyl)-2-phenylacrylic acid.

Reduction: Formation of (2E)-3-(4-Aminophenyl)-2-phenylpropanol.

Substitution: Formation of various substituted derivatives depending on the reagent used.

科学的研究の応用

Research indicates that (2E)-3-(4-Aminophenyl)-2-phenylacrylic acid may exhibit various biological activities, including:

- Antimicrobial Properties : Studies have shown that similar compounds in the cinnamic acid family possess antimicrobial properties, suggesting potential applications in developing new antimicrobial agents .

- Antioxidant Activity : The compound's structure may confer antioxidant properties, which are valuable in preventing oxidative stress-related diseases .

Pharmaceutical Development

The compound is being investigated for its potential as a drug candidate:

- Cancer Research : Cinnamic acid derivatives have been explored for their ability to inhibit cancer cell proliferation. The structural features of this compound could be modified to enhance its efficacy against specific cancer types .

- Enzyme Inhibition : The compound may serve as an inhibitor for certain enzymes involved in disease processes, making it a candidate for drug development targeting metabolic pathways .

Table 1: Summary of Biological Activities

Material Science Applications

The unique properties of this compound make it suitable for applications in material science:

- Photovoltaic Applications : Similar compounds have been tested as dyes in solar cells, enhancing light absorption and energy conversion efficiency .

- Luminescent Materials : Research into supramolecular systems based on related structures indicates potential for developing luminescent materials with selective sensing capabilities .

作用機序

The mechanism of action of (2E)-3-(4-Aminophenyl)-2-phenylacrylic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the α,β-unsaturated carbonyl system can participate in Michael addition reactions, leading to the formation of covalent bonds with nucleophilic sites in proteins and enzymes. This can result in the modulation of various biochemical pathways, contributing to the compound’s biological activity.

類似化合物との比較

Comparison with Structural Analogs

Halogen-Substituted Derivatives

- 3-(4-Bromophenyl)-2-methylacrylic acid and 3-(4-Bromophenyl)-2-ethylacrylic acid : These derivatives exhibit antitumor activity and are used in hypertension/stroke prevention. Their crystal structures have been resolved, highlighting the role of bromine in enhancing lipophilicity and target binding .

- 2-Acetylphenyl (2E)-3-(4-fluorophenyl)acrylate: A fluorinated intermediate for styrylchromones, demonstrating broad pharmaceutical activity. Fluorine’s electronegativity may improve metabolic stability compared to the amino group in the target compound .

Nitro-Substituted Derivatives

- (E)-3-(4-Nitrophenyl)-2-phenylacrylic acid (CAS: 19319-30-3, C₁₅H₁₁NO₄): The nitro group (–NO₂) introduces strong electron-withdrawing effects, influencing charge distribution and crystal packing. Derivatives of this compound form noncentrosymmetric crystals, critical for nonlinear optical materials .

Hydroxy- and Methoxy-Substituted Derivatives

- (E)-3-(4-Hydroxyphenyl)acrylic acid (p-Coumaric acid): A natural antioxidant with a hydroxyl group (–OH) that enhances radical scavenging but reduces stability compared to the amino-substituted target compound .

Amino-Substituted Target Compound

The amino group (–NH₂) in (2E)-3-(4-aminophenyl)-2-phenylacrylic acid likely improves solubility in polar solvents and facilitates hydrogen bonding in biological targets, though its discontinued status may reflect instability or synthesis hurdles .

Crystallographic and Physicochemical Properties

Pharmacological Potential

- Anticancer Activity : The target compound and its hydrazide derivatives were screened against colon cancer, though efficacy data are unspecified . In contrast, bromo-substituted analogs show confirmed antitumor effects .

- Structural Role: The amino group’s hydrogen-bonding capability may enhance receptor interactions compared to halogen or nitro groups, but this requires validation through docking studies .

生物活性

(2E)-3-(4-Aminophenyl)-2-phenylacrylic acid, also known as 3-(4-aminophenyl)-2-propenoic acid, is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features an α,β-unsaturated carbonyl group, which is crucial for its biological activity. The compound has the following molecular formula:

- Molecular Formula : C15H15NO2

- Molecular Weight : 241.29 g/mol

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. A study highlighted its effectiveness against various fungal species, demonstrating minimum inhibitory concentration (MIC) values that suggest notable antifungal activity.

| Microorganism | MIC (µM) |

|---|---|

| Epidermophyton floccosum | 215 |

| Microsporum canis | 431 |

| Trichophyton mentagrophytes | 431 |

These results indicate that the compound could be a candidate for developing antifungal agents, particularly against dermatophytes .

Anti-inflammatory Activity

The compound has shown potential in modulating inflammatory responses. In vitro studies have demonstrated that it can inhibit the activation of pathways linked to inflammation, such as the NFκB signaling pathway. This inhibition suggests possible therapeutic applications in diseases characterized by chronic inflammation .

Cytotoxic Effects

Cytotoxicity assays have revealed that this compound can induce apoptosis in cancer cell lines. The compound's ability to induce cell death was evaluated in various cancer models, showing a dose-dependent relationship with cell viability.

| Cell Line | EC50 (µM) |

|---|---|

| HeLa | 110.2 ± 25.7 |

| MCF-7 | 60.5 ± 10.1 |

These findings suggest that the compound may have potential as an anticancer agent .

The biological activity of this compound is primarily attributed to its structural features:

- α,β-Unsaturated Carbonyl Group : This functional group is reactive and can participate in Michael addition reactions with nucleophiles, which may lead to cellular signaling modulation.

- Amino Group : The presence of the amino group enhances solubility and may contribute to interactions with biological targets, influencing enzyme activities and receptor binding.

Structure-Activity Relationships (SAR)

Studies on related compounds have provided insights into the SAR of this compound:

- Electron-Donating Groups : Substituents that donate electrons enhance the compound's reactivity and biological potency.

- Hydrophobic Interactions : The phenyl groups contribute to hydrophobic interactions, which may improve binding affinity to target proteins.

Case Studies

- Cytotoxicity in Cancer Models : A study evaluated the cytotoxic effects of several derivatives of this compound on different cancer cell lines, revealing that modifications on the phenyl ring significantly influenced potency and selectivity against specific types of cancer cells .

- Antifungal Efficacy : In another investigation, the compound was tested against a panel of fungal pathogens, confirming its efficacy and identifying potential mechanisms through which it disrupts fungal cell integrity .

Q & A

Q. What are the standard synthetic routes for (2E)-3-(4-Aminophenyl)-2-phenylacrylic acid, and how can reaction efficiency be optimized?

The compound is typically synthesized via Knoevenagel condensation between 4-aminobenzaldehyde and phenylacetic acid derivatives. Optimization involves catalyst selection (e.g., piperidine or Lewis acids), solvent polarity adjustments (e.g., ethanol or DMF), and temperature control (70–100°C) to enhance stereoselectivity toward the (E)-isomer. Purity is validated using HPLC or NMR . Computational methods like density-functional theory (DFT) can predict optimal reaction pathways and transition states .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Key techniques include:

- NMR : H and C NMR to confirm the (E)-configuration via coupling constants (J ≈ 16 Hz for trans double bonds) and aromatic proton integration.

- FT-IR : Peaks at ~1680–1700 cm for carboxylic acid C=O and ~3300 cm for NH stretching.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]) and fragmentation patterns. Cross-validation with computational spectra (e.g., NIST databases) resolves ambiguities .

Q. How can researchers address discrepancies in reported melting points or solubility data for this compound?

Variations may arise from polymorphic forms or impurities. Methodological solutions include:

- Recrystallization in polar/non-polar solvent mixtures (e.g., ethanol/water).

- Differential Scanning Calorimetry (DSC) to identify polymorph transitions.

- Consistency in solvent grade and drying protocols during solubility tests (e.g., logP calculations via HPLC retention times) .

Advanced Research Questions

Q. What computational strategies are effective for modeling the electronic properties and reactivity of this compound?

Hybrid DFT functionals (e.g., B3LYP) with basis sets like 6-31G(d,p) accurately predict HOMO-LUMO gaps, charge distribution, and electrophilic sites. Solvent effects are modeled using the Polarizable Continuum Model (PCM). These insights guide derivatization for enhanced bioactivity or photostability .

Q. How does this compound interact with biological targets, such as enzymes or receptors, in mechanistic studies?

Studies on analogous acrylates (e.g., CYP152 peroxygenases) suggest potential hydroxylation or epoxidation at the double bond. Techniques include:

- Molecular Docking : AutoDock Vina to simulate binding modes with active sites.

- Kinetic Assays : Monitoring metabolite formation via LC-MS/MS.

- Isotope Labeling : C tracing to track reaction pathways .

Q. What experimental designs are recommended for evaluating the compound’s pharmacokinetic properties?

- In Vitro : Caco-2 cell permeability assays and microsomal stability tests (liver S9 fractions).

- In Vivo : Radiolabeled (C) compound administration in rodent models, followed by plasma/tissue extraction and scintillation counting.

- ADMET Prediction : Software like SwissADME to forecast absorption and toxicity .

Q. How can conflicting data on the compound’s antioxidant or pro-oxidant effects be resolved?

Contradictions may stem from assay conditions (e.g., pH, ROS probes). Standardize protocols using:

- ORAC (Oxygen Radical Absorbance Capacity) : Quantify peroxyl radical scavenging.

- EPR Spectroscopy : Direct detection of free radical intermediates.

- Cell-Based Assays : Compare ROS levels in treated vs. untreated lines (e.g., HepG2) .

Data Analysis and Validation

Q. What statistical methods are suitable for analyzing dose-response relationships in biological studies involving this compound?

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism.

- ANOVA with Post Hoc Tests : Compare multiple treatment groups.

- Machine Learning : Random Forest models to identify key structural predictors of activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。